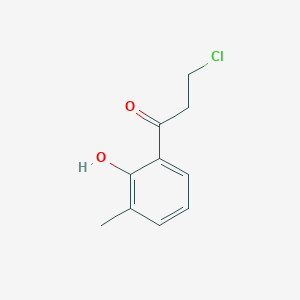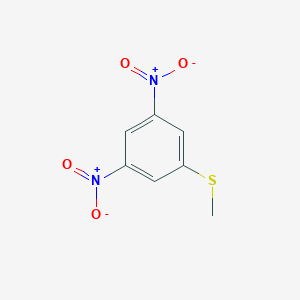![molecular formula C26H21N5O2S2 B289976 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B289976.png)
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as PTAC, is a new chemical compound that has recently gained attention in the scientific research community. It is a thiazole-based compound that has shown promising results in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in cell growth and division. 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. It has also been shown to inhibit the activity of various protein kinases, which play a role in cell signaling pathways. The exact mechanism of action of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is still under investigation.
Biochemical and Physiological Effects
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. Additionally, 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to increase the production of nitric oxide, which has vasodilatory and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity product. It has also been found to have low toxicity and is well tolerated by cells in vitro and in vivo. However, 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide also has some limitations. It is relatively new and has not been extensively studied in humans, so its safety and efficacy in humans is not yet known. Additionally, it is relatively expensive compared to other chemical compounds used in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential as an immunotherapy agent. 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have a positive effect on the immune system, so it may be a potential candidate for immunotherapy. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in humans.
Synthesemethoden
The synthesis of 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide with 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. The synthesis method is relatively simple and yields high purity 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to have a positive effect on the immune system, making it a potential candidate for immunotherapy.
Eigenschaften
Molekularformel |
C26H21N5O2S2 |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H21N5O2S2/c32-24(28-25-27-22(17-34-25)19-10-4-1-5-11-19)18-35-26-30-29-23(16-33-21-14-8-3-9-15-21)31(26)20-12-6-2-7-13-20/h1-15,17H,16,18H2,(H,27,28,32) |
InChI-Schlüssel |
DZGNOKCDSRGMSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)COC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)COC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(1-methyl-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)benzoate](/img/structure/B289893.png)
![7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B289894.png)

![3,7,7-Trimethyl-5-[{p-toluenesulfonyloxy}imino]bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B289901.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)
![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)


![4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
![N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine](/img/structure/B289913.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
![9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B289917.png)
![11-(4-chlorophenyl)-3-(4-methoxyphenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289918.png)